molecular formula C11H10N2O2 B6153082 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole CAS No. 64252-02-4

3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole

Cat. No. B6153082
CAS RN: 64252-02-4
M. Wt: 202.2
InChI Key:
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Description

“3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole” is a chemical compound with the CAS Number: 64252-02-4 . It has a molecular weight of 202.21 .


Physical And Chemical Properties Analysis

The melting point of this compound is between 194-196 degrees Celsius . Other physical and chemical properties like solubility, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Asymmetric Synthesis of Tryptamine Precursors

The indole framework, particularly those derivatives including 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole, is crucial in the synthesis of optically pure tryptamine precursors, which are significant in pharmaceutical and biological research. An efficient synthesis method using organocatalysis has been developed to produce these precursors, highlighting their potential in the creation of bioactive molecules and drugs (Chen et al., 2013).

Conversion to Acetonitrile Derivatives

Research has demonstrated a novel approach to convert 3-(2-nitroethyl)-1H-indoles, a byproduct in the synthesis of 2-(1H-indol-2-yl)acetonitriles, into valuable target molecules. This conversion is crucial for streamlining synthetic routes and enhancing the utility of indole derivatives in various chemical transformations (Aksenov et al., 2021).

Reaction with Nitrogen Oxides

The interaction of indole derivatives with nitrogen dioxide and nitrous acid has been explored, revealing the formation of various nitroso and isonitroso indole derivatives. These reactions open new avenues for the synthesis of indole-based compounds with potential applications in material science and organic synthesis (Astolfi et al., 2006).

Corrosion Inhibition

Indole derivatives, including those related to 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole, have been synthesized and evaluated for their corrosion inhibition properties. These studies are crucial for developing new materials that can withstand harsh environmental conditions, particularly in maritime applications (Ahmed et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole involves the reaction of 2-nitropropene with indole in the presence of a base to form the desired product.", "Starting Materials": [ "2-nitropropene", "indole", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-nitropropene to a reaction flask", "Add indole to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) for a suitable amount of time (e.g. 12-24 hours)", "Cool the reaction mixture and extract the product using a suitable solvent (e.g. dichloromethane)", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

64252-02-4

Product Name

3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole

Molecular Formula

C11H10N2O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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